molecular formula C9H19BrSi B6193315 {[3-(bromomethyl)cyclobutyl]methyl}trimethylsilane, Mixture of diastereomers CAS No. 2680539-16-4

{[3-(bromomethyl)cyclobutyl]methyl}trimethylsilane, Mixture of diastereomers

Cat. No.: B6193315
CAS No.: 2680539-16-4
M. Wt: 235.2
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Description

{[3-(bromomethyl)cyclobutyl]methyl}trimethylsilane, Mixture of diastereomers, is an organosilicon compound that features a cyclobutyl ring substituted with a bromomethyl group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(bromomethyl)cyclobutyl]methyl}trimethylsilane typically involves the bromination of a cyclobutylmethyl precursor followed by silylation. One common method includes the reaction of cyclobutylmethyl bromide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the bromination and silylation steps, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

{[3-(bromomethyl)cyclobutyl]methyl}trimethylsilane undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

    Nucleophilic substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include alkanes.

Scientific Research Applications

{[3-(bromomethyl)cyclobutyl]methyl}trimethylsilane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Material Science: Used in the preparation of silicon-based polymers and materials with unique electronic properties.

    Medicinal Chemistry:

Mechanism of Action

The mechanism by which {[3-(bromomethyl)cyclobutyl]methyl}trimethylsilane exerts its effects involves the reactivity of the bromomethyl and trimethylsilyl groups. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the trimethylsilyl group can stabilize intermediates and transition states in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethyl bromide: Similar structure but lacks the trimethylsilyl group.

    Trimethylsilylmethyl bromide: Similar structure but lacks the cyclobutyl ring.

    Cyclobutyltrimethylsilane: Similar structure but lacks the bromomethyl group.

Uniqueness

{[3-(bromomethyl)cyclobutyl]methyl}trimethylsilane is unique due to the combination of a cyclobutyl ring, a bromomethyl group, and a trimethylsilyl group. This combination provides distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications.

Properties

CAS No.

2680539-16-4

Molecular Formula

C9H19BrSi

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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